molecular formula C26H27F3N4O4S B11214984 7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11214984
M. Wt: 548.6 g/mol
InChI Key: VCWKHESDBYBYAE-UHFFFAOYSA-N
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Description

The compound 7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that features a quinazolinone core structure. This compound is of interest due to its potential pharmacological properties, particularly in the fields of neuroprotection and anti-inflammatory activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:

    Formation of the quinazolinone core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This involves the reaction of the quinazolinone intermediate with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent like dichloromethane or chloroform.

    Attachment of the trifluoromethylphenyl group: This step is typically carried out using a trifluoromethylation reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Studies have shown its potential as a neuroprotective agent, which could be useful in the treatment of neurodegenerative diseases.

    Medicine: Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs.

    Industry: The compound’s unique structure could be exploited in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific molecular targets and pathways:

    Neuroprotection: It inhibits the endoplasmic reticulum stress pathway and reduces apoptosis in neuronal cells.

    Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α.

Comparison with Similar Compounds

Similar Compounds

    Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.

    Benzimidazole derivatives: Known for their broad spectrum of biological activities, including anti-inflammatory and neuroprotective effects.

Uniqueness

The unique combination of a quinazolinone core with a trifluoromethylphenyl group and a piperazine moiety sets this compound apart from others. This structure provides a distinct set of pharmacological properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C26H27F3N4O4S

Molecular Weight

548.6 g/mol

IUPAC Name

7-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C26H27F3N4O4S/c27-26(28,29)17-5-4-6-18(13-17)31-9-11-32(12-10-31)23(34)7-2-1-3-8-33-24(35)19-14-21-22(37-16-36-21)15-20(19)30-25(33)38/h4-6,13-15H,1-3,7-12,16H2,(H,30,38)

InChI Key

VCWKHESDBYBYAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

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